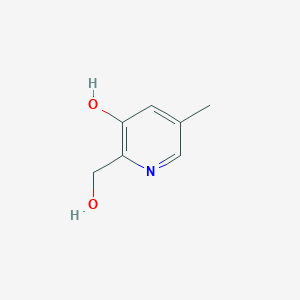
Dibenzyloxydiacetoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyloxydiacetoxysilane is an organosilicon compound with the molecular formula C18H20O6Si. It is known for its unique chemical properties and versatility in various industrial and research applications. This compound is characterized by the presence of two benzyl groups and two acetoxy groups attached to a silicon atom, making it a valuable intermediate in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: Dibenzyloxydiacetoxysilane can be synthesized through a silanization reaction involving benzyl alcohol and acetic anhydride with a silicon-based reagent. The reaction typically proceeds as follows:
Reactants: Benzyl alcohol, acetic anhydride, and a silicon-based reagent (such as silicon tetrachloride).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis, often in the presence of a catalyst like pyridine or triethylamine.
Procedure: Benzyl alcohol is first reacted with acetic anhydride to form benzyl acetate. This intermediate is then treated with the silicon reagent to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale silanization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: Dibenzyloxydiacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Can condense with other silanes or silanols to form siloxane bonds.
Substitution: The acetoxy groups can be replaced by other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water or aqueous solutions, sometimes catalyzed by acids or bases.
Condensation: Often carried out under acidic or basic conditions to facilitate the formation of siloxane bonds.
Substitution: Requires nucleophilic reagents like alcohols, amines, or thiols, usually under mild heating.
Major Products:
Hydrolysis: Produces silanols and acetic acid.
Condensation: Forms siloxane polymers or oligomers.
Substitution: Yields substituted silanes with various functional groups.
科学的研究の応用
Dibenzyloxydiacetoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in silanization reactions.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve surface properties and durability.
作用機序
The mechanism by which dibenzyloxydiacetoxysilane exerts its effects is primarily through its ability to form stable siloxane bonds. This compound can interact with various substrates, leading to the formation of robust and flexible networks. The molecular targets and pathways involved include:
Siloxane Bond Formation: Facilitates the creation of strong, flexible networks in polymers and coatings.
Surface Modification: Enhances the properties of surfaces by forming a thin, protective layer that improves adhesion and resistance to environmental factors.
類似化合物との比較
Dibenzyloxydiacetoxysilane can be compared with other organosilicon compounds such as:
Trimethylsilyl Acetate: Similar in its use for surface modification but differs in the nature of the substituents attached to the silicon atom.
Phenyltrimethoxysilane: Used in similar applications but has different reactivity and properties due to the presence of methoxy groups instead of acetoxy groups.
Tetraethyl Orthosilicate: Commonly used in the production of silica-based materials, differing in its structure and applications.
Uniqueness: this compound stands out due to its combination of benzyl and acetoxy groups, which provide unique reactivity and versatility in various applications. Its ability to form stable siloxane bonds and modify surfaces makes it a valuable compound in both research and industrial settings.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its unique characteristics for a wide range of innovative solutions.
特性
分子式 |
C18H20O6Si |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
[acetyloxy-bis(phenylmethoxy)silyl] acetate |
InChI |
InChI=1S/C18H20O6Si/c1-15(19)23-25(24-16(2)20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChIキー |
BKLZXRZFFSHLOS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




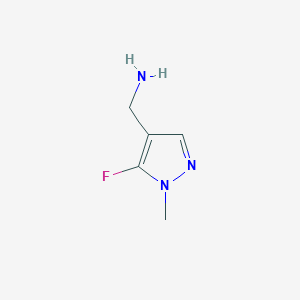
![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
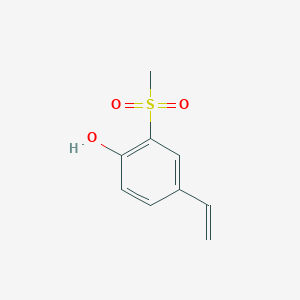


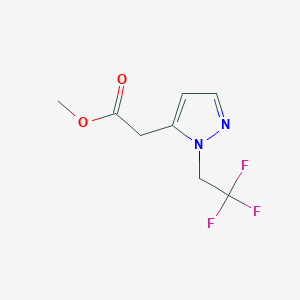
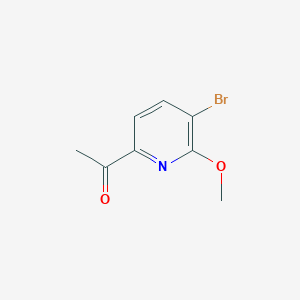
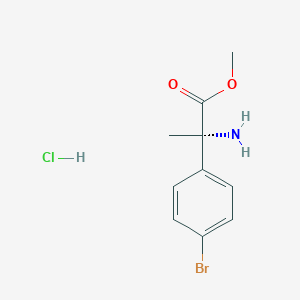

![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
